5-Chloropyrazine-2,3-dicarbonitrile 5-Chloropyrazine-2,3-dicarbonitrile
Brand Name: Vulcanchem
CAS No.: 72111-57-0
VCID: VC7996549
InChI: InChI=1S/C6HClN4/c7-6-3-10-4(1-8)5(2-9)11-6/h3H
SMILES: C1=C(N=C(C(=N1)C#N)C#N)Cl
Molecular Formula: C6HClN4
Molecular Weight: 164.55 g/mol

5-Chloropyrazine-2,3-dicarbonitrile

CAS No.: 72111-57-0

Cat. No.: VC7996549

Molecular Formula: C6HClN4

Molecular Weight: 164.55 g/mol

* For research use only. Not for human or veterinary use.

5-Chloropyrazine-2,3-dicarbonitrile - 72111-57-0

Specification

CAS No. 72111-57-0
Molecular Formula C6HClN4
Molecular Weight 164.55 g/mol
IUPAC Name 5-chloropyrazine-2,3-dicarbonitrile
Standard InChI InChI=1S/C6HClN4/c7-6-3-10-4(1-8)5(2-9)11-6/h3H
Standard InChI Key XMUYZFOAVMMUNE-UHFFFAOYSA-N
SMILES C1=C(N=C(C(=N1)C#N)C#N)Cl
Canonical SMILES C1=C(N=C(C(=N1)C#N)C#N)Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s core consists of a six-membered pyrazine ring (C₄H₄N₂) with substituents at positions 2, 3, and 5. The chlorine atom occupies position 5, while cyano groups (-C≡N) are attached to positions 2 and 3 (Figure 1). This arrangement creates a planar, electron-deficient aromatic system, which influences reactivity and intermolecular interactions .

Molecular Formula: C₆HClN₄
Molecular Weight: 180.56 g/mol (calculated from atomic masses)
IUPAC Name: 5-Chloropyrazine-2,3-dicarbonitrile

Spectral Signatures

While direct spectroscopic data for 5-chloropyrazine-2,3-dicarbonitrile are unavailable, related pyrazine-dicarbonitriles exhibit distinct spectral patterns:

  • ¹H NMR: Pyrazine protons typically resonate at δ 8.5–9.5 ppm due to electron withdrawal by cyano groups .

  • ¹³C NMR: Cyano carbons appear at δ 115–120 ppm, while pyrazine ring carbons range from δ 140–160 ppm .

  • IR Spectroscopy: Strong -C≡N stretches near 2240 cm⁻¹ and C-Cl vibrations at 550–750 cm⁻¹ .

Synthesis and Characterization

Synthetic Pathways

The synthesis of pyrazine-dicarbonitriles generally involves nucleophilic substitution or condensation reactions. For 5-chloropyrazine-2,3-dicarbonitrile, plausible routes include:

Chlorination of Pyrazine Precursors

Aminodehalogenation reactions, as demonstrated for 3-chloropyrazine-2-carboxamide derivatives, could be adapted. Microwave-assisted synthesis in methanol with pyridine as a base achieves higher yields (70% average) compared to conventional heating (24–50%) .

Representative Reaction:

3-Chloropyrazine-2,5-dicarbonitrile+BenzylamineMW, 140°C3-Benzylaminopyrazine-2,5-dicarbonitrile+HCl\text{3-Chloropyrazine-2,5-dicarbonitrile} + \text{Benzylamine} \xrightarrow{\text{MW, 140°C}} \text{3-Benzylaminopyrazine-2,5-dicarbonitrile} + \text{HCl}

Cyanation of Chloropyrazines

Direct cyanation using CuCN or Pd-catalyzed cross-couplings may introduce nitrile groups. For example, 3-amino-5-chloropyrazine-2,6-dicarbonitrile is synthesized via partial hydrolysis of nitriles under controlled pH .

Crystallographic and Hirshfeld Analysis

X-ray diffraction studies of analogous compounds (e.g., 5-(2-methoxy-4-propenylphenoxy)pyrazine-2,3-dicarbonitrile) reveal planar pyrazine rings with intermolecular C-H···N hydrogen bonds stabilizing the crystal lattice . Hirshfeld surface analysis quantifies intermolecular interactions, showing 40–50% contribution from H···N/N···H contacts .

Physicochemical Properties

Thermodynamic Parameters

PropertyValue/DescriptionSource Compound
Melting Point139–140°C (estimated)Analog
LogP1.04–1.56Similar structures
Aqueous SolubilityLow (logS ≈ -3.2)Predicted via ALIENS

Reactivity Profile

  • Nucleophilic Substitution: Chlorine at position 5 is susceptible to displacement by amines, alkoxides, or thiols .

  • Cyano Group Reactivity: May undergo hydrolysis to carboxamides under acidic/basic conditions .

Biological Activity and Applications

CompoundMIC (µM) vs M. tuberculosisCytotoxicity (CC₅₀, µM)Selectivity Index
3-Benzylaminopyrazine-2-carboxamide1.56≥500>320
5-Chloro-6-methylpyrazine-2,3-dicarbonitrile12.5≥50040
Pyrazinamide (control)12.5≥50040

Data adapted from .

The chloro and cyano groups enhance membrane permeability and target engagement, though cytotoxicity remains a concern .

Material Science Applications

Pyrazine-dicarbonitriles serve as ligands in coordination polymers. Their electron-withdrawing groups facilitate π-π stacking and charge transport, making them candidates for organic semiconductors .

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